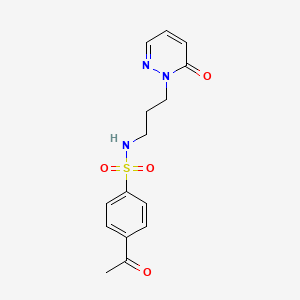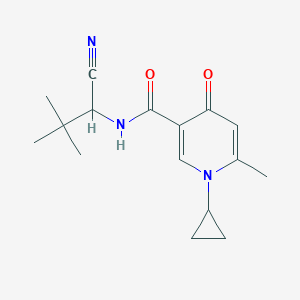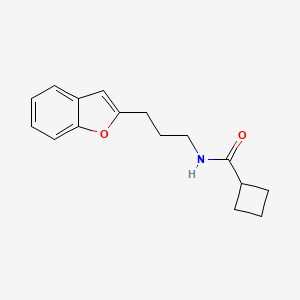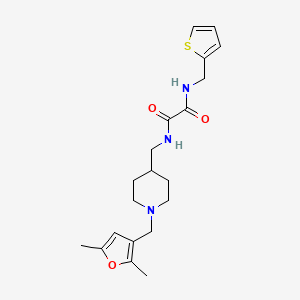
4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group. The specific structure of the compound is not detailed in the provided papers, but it can be inferred that it shares some structural similarities with the compounds discussed in the papers, such as the presence of an acetyl group and a pyridazinyl moiety.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves the formation of molecular chains and three-dimensional networks through π–π interactions and hydrogen-bonding interactions, as seen in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide . Another related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, was synthesized using a one-pot method under base conditions, which offered advantages such as excellent yields, short reaction times, and high purity . These methods may be applicable to the synthesis of this compound, although the specific details would depend on the functional groups present on the molecule.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as 1H-NMR, FT-IR, and UV-Vis spectroscopy, and the crystal structure can be determined by single-crystal X-ray structure analysis . The structure of these molecules can vary, with some adopting a V-shape conformation and exhibiting dihedral angles between substituted benzene rings . The molecular structure of this compound would likely be elucidated using similar techniques, providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring and the nature of the sulfonamide group. For instance, the introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can lead to compounds with different chemical and biological properties . The specific chemical reactions and interactions of this compound would depend on its functional groups and the electronic effects they impart on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be affected by factors such as solvent polarity. For example, the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide were found to change significantly when switching from high-polar to low-polar solvents . This indicates that the electronic environment of the hydrogen atoms in the molecule is sensitive to solvent effects. The physical properties such as solubility, melting point, and stability of this compound would need to be determined experimentally, but they are likely to be influenced by the molecular structure and intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
The synthesis of sulfonamide derivatives, including those related to 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, involves innovative methods that enhance their chemical properties. A notable example is the use of microwave irradiation to synthesize 4-(2-substituted hydrazinyl)benzenesulfonamides, which showed potent inhibitory effects against carbonic anhydrase isoenzymes. This method offers advantages over traditional synthesis, including improved yield and reduced reaction time (Gul et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
Sulfonamide derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition effects. For instance, novel benzenesulfonamide derivatives have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds' reactivity towards various nucleophiles indicates their versatility and potential for developing new therapeutic agents (Fahim & Shalaby, 2019).
Anticancer Activity
Specific sulfonamide compounds have demonstrated remarkable anticancer activity, with some derivatives showing significant inhibitory effects against leukemia and non-small cell lung cancer cell lines. The anticancer efficacy of these compounds, highlighted by their GI50 values, underscores their potential as leads for developing new anticancer agents (Rathish et al., 2012).
Enzyme Inhibition
Sulfonamide derivatives are potent inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, relevant for treating conditions like Alzheimer's disease. Compounds with specific substituents have shown high inhibitory potency, indicating their potential for therapeutic applications in managing neurological disorders (Gul et al., 2016).
Antimicrobial Activity
Novel sulfonamide derivatives have also been evaluated for their antimicrobial activity, with some compounds showing potent antibacterial and antifungal effects. This activity suggests the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Desai, Makwana, & Senta, 2017).
Propiedades
IUPAC Name |
4-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-12(19)13-5-7-14(8-6-13)23(21,22)17-10-3-11-18-15(20)4-2-9-16-18/h2,4-9,17H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFKPROVJBRFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)


![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)